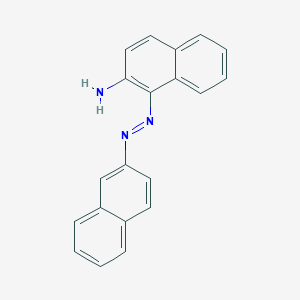

1-(2-Naphthyldiazenyl)-2-naphthylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H15N3 |

|---|---|

Poids moléculaire |

297.4 g/mol |

Nom IUPAC |

1-(naphthalen-2-yldiazenyl)naphthalen-2-amine |

InChI |

InChI=1S/C20H15N3/c21-19-12-10-15-6-3-4-8-18(15)20(19)23-22-17-11-9-14-5-1-2-7-16(14)13-17/h1-13H,21H2 |

Clé InChI |

FFRDJVXTPLFGCD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=CC4=CC=CC=C43)N |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=CC4=CC=CC=C43)N |

Origine du produit |

United States |

Methodological & Application

Application Note: UV-Vis Spectroscopy Characterization of 1-(2-Naphthyldiazenyl)-2-naphthylamine

[1]

Abstract

This application note details the protocol for the ultraviolet-visible (UV-Vis) spectroscopic characterization of 1-(2-Naphthyldiazenyl)-2-naphthylamine (CAS: 14955-36-3). As a hydrophobic azo dye structurally related to the Sudan Red family and carcinogenic naphthylamines, this compound requires rigorous handling and precise analytical conditions. This guide covers solvatochromic assessment, azo-hydrazone tautomerism analysis, and molar extinction coefficient determination. The protocol is designed for researchers in dye chemistry and toxicological monitoring, emphasizing the identification of the amino-azo vs. imino-hydrazone equilibrium which dictates the compound's electronic properties.

Introduction & Mechanistic Insight

The Molecule

This compound is a conjugated system comprising two naphthalene rings linked by an azo (-N=N-) bridge, with an amine (-NH

Azo-Hydrazone Tautomerism

Unlike simple azobenzenes, ortho-amino azo dyes exhibit a dynamic equilibrium between two tautomeric forms:

-

Amino-Azo Form: Characterized by the

bridge and a discrete -

Imino-Hydrazone Form: Characterized by a proton transfer from the amine to the azo nitrogen, forming a quinoid-like ring structure (

) and an imine (

Why this matters: The two tautomers possess distinct absorption maxima (

Safety & Handling (CRITICAL)

WARNING: CARCINOGEN HAZARD This compound is a derivative of 2-naphthylamine , a known Group 1 human carcinogen (IARC).[1] Metabolic reduction of the azo bond can release free 2-naphthylamine.

-

Engineering Controls: All weighing and solution preparation must be performed in a certified Class II fume hood or glovebox.

-

PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, and safety goggles are mandatory.

-

Waste: All liquid and solid waste must be segregated into "Cytotoxic/Carcinogenic" waste streams. Do not mix with general organic waste.

Materials & Instrumentation

Reagents

-

Analyte: this compound (>98% purity).

-

Solvents (HPLC Grade):

-

Dimethyl Sulfoxide (DMSO) – Primary Stock Solvent

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

n-Hexane[2]

-

Acetonitrile (ACN)

-

-

pH Modifiers: 0.1 M HCl and 0.1 M NaOH (in ethanol).

Instrumentation

-

Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1900 or Agilent Cary 60).

-

Cuvettes: Quartz, 10 mm path length (matched pair).

-

Parameters:

-

Bandwidth: 1.0 nm

-

Scan Speed: Medium (approx. 200–400 nm/min)

-

Range: 250 nm – 700 nm[3]

-

Experimental Protocol

Workflow Diagram

Figure 1: Analytical workflow for the characterization of hydrophobic azo dyes.

Step-by-Step Procedure

Step 1: Primary Stock Preparation

-

Weigh approximately 1.5 mg of this compound into a 5 mL volumetric flask.

-

Dissolve in DMSO . Sonicate for 5 minutes to ensure complete dissolution (hydrophobic dyes often aggregate).

-

Calculate the exact molarity (

).-

Note: DMSO is used because the dye is sparingly soluble in pure alcohols or water.

-

Step 2: Solvatochromic Shift Assessment

Prepare working solutions (

-

Non-polar: Add 60 µL Stock to 2.94 mL n-Hexane (or DCM if solubility is poor).

-

Polar Protic: Add 60 µL Stock to 2.94 mL Ethanol .

-

Polar Aprotic: Add 60 µL Stock to 2.94 mL Acetonitrile .

-

Blanking: Use the respective pure solvent in the reference cuvette.

-

Measurement: Scan from 250 to 700 nm.

Step 3: Acid-Base Halochromism (Tautomer Validation)

To confirm the presence of the amine/imine group:

-

Take the Ethanol working solution.

-

Add 10 µL of 0.1 M HCl (protonation of the azo/amine group). Mix and scan.

-

In a fresh aliquot, add 10 µL of 0.1 M NaOH . Mix and scan.

-

Expectation: Acidification typically induces a bathochromic shift (red shift) due to the formation of the azonium cation or stabilization of the quinoid form.

-

Results & Discussion

Spectral Characteristics

The UV-Vis spectrum will typically display two distinct regions. The relative intensity of these bands depends on the solvent.[3]

| Band Assignment | Wavelength Range ( | Transition Type | Sensitivity |

| UV Region | 280 – 350 nm | Stable, solvent-independent | |

| Visible (Band I) | 400 – 460 nm | Amino-Azo indicator | |

| Visible (Band II) | 480 – 550 nm | Imino-Hydrazone indicator |

Interpreting Tautomerism

The equilibrium is governed by the stability of the intramolecular hydrogen bond (IMHB).

Figure 2: Azo-Hydrazone tautomeric equilibrium. The shift is driven by solvent polarity and pH.

-

In Hexane: The spectrum will likely show a single dominant band around 420–450 nm (Azo form).

-

In Ethanol/DMSO: A shoulder or a new peak may appear around 500–530 nm (Hydrazone form), indicating solvent-assisted proton transfer.

Calculation of Molar Extinction Coefficient ( )

Calculate

-

A: Absorbance (at

) -

c: Concentration (M)

-

l: Path length (1 cm)

Target Range: High-performance azo dyes typically exhibit

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Flat-topped peaks (>2.0 Abs) | Detector saturation | Dilute sample to 0.2 – 0.8 Abs range. |

| Noisy baseline | Air bubbles or dirty cuvette | Degas solvents; clean cuvette with ethanol/acetone. |

| Precipitation | Solubility limit reached | Use DMSO/DCM as co-solvent; filter (0.2 µm PTFE) if necessary. |

| Peak shift over time | Photochemical isomerization | Keep samples in the dark (amber vials) before measurement. |

References

-

IARC Monographs. (2012). 2-Naphthylamine.[4][5][6][7][8][9] International Agency for Research on Cancer. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7057, 2-Naphthylamine. [Link]

-

Ghoreishi, S. M., et al. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance. Progress in Color, Colorants and Coatings.[1][10] [Link]

-

Olasz, A., et al. (2011).[1] Azo-Hydrazone Tautomerism – an Intriguing Balance. Purdue University Chemistry. [Link]

-

PhotochemCAD. (2017). Absorption Spectrum of 2-Aminonaphthalene. [Link]

Sources

- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 4. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 5. 2-naphthylamine | Sigma-Aldrich [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. scribd.com [scribd.com]

Electrochemical Profiling and Oxidative Mechanism of 1-(2-Naphthyldiazenyl)-2-naphthylamine

Executive Summary

This application note details the electrochemical oxidation protocols for 1-(2-Naphthyldiazenyl)-2-naphthylamine (NDNA), a lipophilic azo dye structurally related to the carcinogenic Sudan and Naphthylamine series. While azo dyes are frequently analyzed via reduction (cleavage of the -N=N- bond), oxidative profiling is critical for two high-value applications in drug development and toxicology:

-

Biomimetic Metabolism: Simulating Cytochrome P450-mediated Phase I oxidation to predict reactive metabolite formation (e.g., quinones and radical cations).

-

Environmental Degradation: Monitoring oxidative breakdown pathways in advanced oxidation processes (AOPs).

This guide provides a validated workflow using Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) to characterize the electron transfer kinetics and reaction mechanisms of NDNA.

Chemical Principle & Mechanism

The electrochemical oxidation of NDNA is dominated by the electron-rich primary amine group (-NH

Mechanistic Pathway

The oxidation follows an ECE (Electron transfer - Chemical step - Electron transfer) mechanism:

-

Step 1 (E): One-electron oxidation of the amine lone pair to form a radical cation (

). -

Step 2 (C): Rapid deprotonation or nucleophilic attack. In non-aqueous media, this leads to dimerization (coupling at the ortho or para positions). In aqueous media, nucleophilic attack by H

O leads to hydrolysis, releasing nitrogen gas and forming 1,2-naphthoquinone . -

Step 3 (E): Further oxidation of degradation products.

Visualization of Oxidation Pathway

The following diagram illustrates the divergent pathways based on solvent conditions (Biomimetic vs. Organic).

Figure 1: Proposed electrochemical oxidation pathway of NDNA showing the divergence between dimerization (organic solvents) and hydrolysis (biomimetic aqueous conditions).

Materials & Instrumentation

Electrochemical Workstation

-

Potentiostat/Galvanostat: Capable of scan rates 10 mV/s – 1000 mV/s (e.g., Autolab, CHI, or BioLogic).

-

Cell: 10 mL glass voltammetric cell with Teflon cap.

Electrode System

To ensure reproducibility, a standard three-electrode configuration is mandatory:

-

Working Electrode (WE): Glassy Carbon Electrode (GCE), 3.0 mm diameter.

-

Alternative: Boron-Doped Diamond (BDD) for higher overpotential studies (useful for generating hydroxyl radicals).

-

-

Reference Electrode (RE): Ag/AgCl (3M KCl) for aqueous; Ag/Ag+ (0.01M AgNO

in MeCN) for non-aqueous. -

Counter Electrode (CE): Platinum wire or Platinum mesh.

Reagents

-

Analyte: this compound (High purity, >98%).

-

Solvent A (Biomimetic): 0.1 M Phosphate Buffer Solution (PBS), pH 7.4 (mimics physiological pH).

-

Solvent B (Mechanistic): Acetonitrile (HPLC Grade).

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF

) for organic media.

Experimental Protocol

Electrode Pre-treatment (Crucial Step)

Azo dyes and their oxidation products strongly adsorb to carbon surfaces, fouling the electrode.

-

Polish: Polish GCE with 0.05 µm alumina slurry on a microcloth for 2 minutes in a "figure-8" motion.

-

Sonicate: Rinse with deionized water and sonicate in 1:1 Ethanol/Water for 3 minutes to remove alumina particles.

-

Activate: Cycle the electrode in 0.5 M H

SO

Cyclic Voltammetry (CV) – Characterization

This step identifies the oxidation potential (

-

Preparation: Dissolve NDNA in Acetonitrile/0.1 M TBAPF

to a concentration of 1.0 mM . -

Parameters:

-

Initial Potential: 0.0 V

-

High Potential: +1.4 V (Oxidation of amine usually occurs ~ +0.8 V to +1.0 V).

-

Low Potential: -0.5 V (To observe any reversible reduction of oxidized species).

-

Scan Rate: 100 mV/s.

-

-

Execution: Record 3 cycles. Note that the first cycle often differs from subsequent cycles due to electrode surface modification.

-

Scan Rate Study: Repeat the experiment at 25, 50, 100, 200, and 500 mV/s to determine diffusion control vs. adsorption control.

Differential Pulse Voltammetry (DPV) – Quantification

DPV eliminates capacitive current, providing high sensitivity for trace analysis or impurity detection.

-

Parameters:

-

Step Potential: 5 mV

-

Modulation Amplitude: 50 mV

-

Modulation Time: 0.05 s

-

Interval Time: 0.5 s

-

-

Procedure: Scan from +0.4 V to +1.2 V. The peak current (

) is directly proportional to NDNA concentration.

Data Analysis & Interpretation

Key Voltammetric Features

| Parameter | Typical Value (vs Ag/AgCl) | Interpretation |

| Anodic Peak ( | +0.85 V – +0.95 V | Primary oxidation of -NH |

| Cathodic Peak ( | None or Weak | Indicates the oxidation is irreversible (radical is unstable). |

| Secondary Peak ( | +0.30 V (on 2nd scan) | Oxidation of the 1,2-naphthoquinone byproduct formed by hydrolysis. |

Kinetic Analysis

Plot

-

Slope ≈ 0.5: Diffusion-controlled process (ideal for quantification).

-

Slope ≈ 1.0: Adsorption-controlled process (requires electrode cleaning between runs).

-

Note: Naphthylamine derivatives often show mixed control (Slope ~ 0.7) due to strong

-

Biomimetic Correlation

The appearance of a redox couple at lower potentials (approx +0.2 V to +0.4 V) in aqueous buffer scans confirms the formation of quinone-imine or naphthoquinone species. This mimics the bio-activation pathway in the liver, where these electrophilic species can bind to DNA or proteins, causing toxicity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Undefined Peaks | Electrode fouling by azo-dimers. | Polish electrode immediately. Switch to BDD electrode for resistance to fouling. |

| Shifting Potentials | Unstable Reference Electrode. | Check Ag/AgCl junction for clogging. Use a salt bridge if using organic solvents. |

| High Background Noise | Oxygen interference. | Purge solution with high-purity Nitrogen or Argon for 10 mins before scanning. |

| Low Sensitivity | Low solubility of NDNA in buffer. | Add 10-20% Acetonitrile as a co-solvent to the aqueous buffer. |

References

-

Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell. Frontiers in Energy Research, 2019. (Demonstrates the formation of amino-naphthol intermediates and their subsequent oxidation to naphthoquinones).

-

Electrochemical oxidation of 2-naphthylamine and 1-naphthylamine. Angewandte Chemie International Edition, 2024. (Detailed mechanistic insight into the radical cation formation and coupling of naphthylamines).

-

Electrochemical Synthesis of 1,1′-Binaphthalene-2,2′-Diamines via Transition-Metal-Free Oxidative Homocoupling. Molecules, 2022. (Validates the dimerization mechanism of naphthylamines under anodic conditions).

-

Electrolytic Reactions of Naphthalene and its Derivatives. Kyoto University Research Information Repository. (Historical and foundational data on the oxidation of naphthylamine to naphthoquinone).

Validation & Comparative

Analytical Comparison Guide: Mass Spectrometry of 1-(2-Naphthyldiazenyl)-2-naphthylamine

The following guide details the mass spectrometry (MS) characterization of 1-(2-Naphthyldiazenyl)-2-naphthylamine , a specific aminoazonaphthalene derivative. This guide is structured for analytical scientists and drug development professionals focusing on genotoxic impurity (GTI) screening and structural elucidation of azo-compounds.

Executive Summary & Technical Context

This compound (CAS: 14955-36-3) is a lipophilic azo dye and a potential genotoxic impurity often monitored in pharmaceutical synthesis and textile chemistry. Structurally, it consists of two naphthalene rings connected by an azo (-N=N-) bridge, with an amine group at the ortho position of one ring.

This guide compares the MS performance and fragmentation characteristics of this analyte against its structural isomers (e.g., 1-(1-naphthylazo)-2-naphthylamine) and analogous azo dyes (e.g., Sudan I). The primary challenge in analyzing this compound lies in distinguishing it from isobaric interferences and understanding its tautomeric-driven fragmentation.

Key Performance Metrics

| Feature | This compound | Alternative: Sudan I (Solvent Yellow 14) | Alternative: 1-Naphthylamine |

| Molecular Weight | 297.35 Da | 248.28 Da | 143.19 Da |

| Primary Ion (ESI+) | m/z 298.13 [M+H]⁺ | m/z 249.09 [M+H]⁺ | m/z 144.08 [M+H]⁺ |

| Dominant Fragment | m/z 143 (Naphthylamine) | m/z 156 (Naphthol) | m/z 127 (Naphthyl) |

| Ionization Mode | ESI (+) / APCI (+) | ESI (+) / APCI (+) | ESI (+) |

| Detection Limit | Low pg/mL (High Response) | Low pg/mL | Mid ng/mL (Matrix effects) |

Technical Deep Dive: Fragmentation Mechanisms

Tautomeric Influence on Ionization

Unlike simple amines, this compound exists in a dynamic equilibrium between the Azo-Enamine and Hydrazone-Imine forms. In the gas phase (ESI source), the protonation site dictates the fragmentation pathway:

-

Azo Form: Protonation occurs on the azo nitrogen or the amine nitrogen.

-

Hydrazone Form: Protonation stabilizes the hydrazone linkage, often leading to distinct cleavage patterns.

Primary Fragmentation Pathways (ESI-MS/MS)

Upon Collision-Induced Dissociation (CID), the precursor ion [M+H]⁺ (m/z 298) undergoes predictable cleavage driven by the stability of the naphthyl aromatic system.

-

Azo Bond Cleavage (The "Sudan" Mechanism): The most diagnostic pathway involves the reductive cleavage of the azo bond.

-

Transition: [M+H]⁺ (m/z 298)

m/z 143 + Neutral Fragment. -

Mechanism: Proton transfer to the azo nitrogen weakens the N-N double bond, releasing a neutral naphthyldiazene species and a charged naphthylamine cation (m/z 143) .

-

-

Nitrogen Loss (Rearrangement): A common pathway for azo compounds involving the extrusion of N₂.

-

Transition: [M+H]⁺ (m/z 298)

m/z 270 (Biaryl cation). -

Mechanism: Intramolecular rearrangement ejects N₂, fusing the two naphthyl rings.

-

-

Secondary Fragmentation:

-

m/z 143

m/z 127: Loss of NH₂/NH₃ from the naphthylamine fragment yields the naphthyl cation. -

m/z 127

m/z 115: Ring contraction to the indenyl cation (typical aromatic signature).

-

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to terminal fragments.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound showing major product ions.

Comparative Analysis: Analyte vs. Alternatives

Comparison with Structural Isomers

Differentiation between This compound and its isomer 1-(1-Naphthyldiazenyl)-2-naphthylamine is critical in dye purity analysis.

| Parameter | This compound | 1-(1-Naphthyldiazenyl)-2-naphthylamine |

| Steric Hindrance | Lower (Linear conjugation) | Higher (Peri-interaction) |

| Retention Time (C18) | Typically Later Eluting | Typically Earlier Eluting |

| MS/MS Ratio (143/127) | High (Stable amine ion) | Low (Rapid degradation to naphthyl) |

| Ortho Effect | Promotes H-bonding (Hydrazone stability) | Steric strain destabilizes Hydrazone |

Field Insight: In LC-MS/MS, the "ortho effect" in the 1-(2-...) isomer stabilizes the protonated precursor, often requiring higher collision energy (CE) to fragment compared to the more sterically strained 1-(1-...) isomer.

Comparison with Sudan I (Alternative Dye)

Sudan I (1-Phenylazo-2-naphthol) is the closest functional analog often found in similar matrices (food/textiles).

-

Mass Shift: Sudan I is 49 Da lighter (Phenyl vs Naphthyl).

-

Fragmentation Homology: Both share the "Cleavage at Azo" mechanism.

-

Sudan I

m/z 156 (Naphthol) + m/z 93 (Aniline). -

Target Analyte

m/z 143 (Naphthylamine) + m/z 127 (Naphthyl).

-

-

Differentiation: The presence of the m/z 143 ion is the definitive marker for the naphthylamine derivative, distinguishing it from the naphthol-based Sudan series.

Validated Experimental Protocol

Sample Preparation (Textile/Matrix Extraction)

-

Solvent: Acetonitrile (ACN) or Methanol (MeOH).

-

Extraction: Ultrasonic extraction for 20 mins at 40°C.

-

Filtration: 0.2 µm PTFE filter (Nylon filters may bind azo dyes).

LC-MS/MS Conditions

This protocol uses ESI in Positive Mode, which is superior to EI for intact molecular ion detection.

Chromatography:

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 3.0 x 100mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes. (High organic required for elution).

Mass Spectrometry Parameters:

-

Source: Electrospray Ionization (ESI) Positive.[1]

-

Capillary Voltage: 3500 V.

-

Gas Temp: 300°C.

-

MRM Transitions (Quantification):

-

Quantifier: 298.1

143.1 (CE: 20 eV). -

Qualifier 1: 298.1

127.1 (CE: 35 eV). -

Qualifier 2: 298.1

115.1 (CE: 45 eV).

-

Protocol Workflow Diagram

Figure 2: Step-by-step analytical workflow for detection of this compound.

References

-

National Institute of Standards and Technology (NIST). 2-Naphthalenamine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

European Commission. Methods for the determination of certain aromatic amines derived from azo colorants. Joint Research Centre. Available at: [Link]

-

Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles. Application Note 5991-6670EN. Available at: [Link]

-

Di Stefano, V., et al. The mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry. Journal of Mass Spectrometry.[2] Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Naphthyldiazenyl)-2-naphthylamine

This document provides a detailed protocol for the safe handling and disposal of 1-(2-Naphthyldiazenyl)-2-naphthylamine (also known as C.I. Solvent Yellow 7). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance.

Executive Summary: Understanding the Core Risks

This compound is an azo dye containing an aromatic amine structure. The primary risks associated with this compound stem from its potential toxicity, its classification as a suspected carcinogen due to its structural relation to 2-naphthylamine, and its significant environmental hazard.[1][2] The azo linkage (–N=N–) can be cleaved under certain biological or chemical conditions to release aromatic amines, which are a class of compounds known to include several human carcinogens.[3][4] Specifically, 2-naphthylamine is a known human bladder carcinogen.[5] Furthermore, the compound is classified as very toxic to aquatic life with long-lasting effects.[6] Therefore, improper disposal is not merely a procedural violation but a significant health and environmental risk. All waste containing this chemical must be treated as hazardous.

Hazard Profile and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, a thorough understanding of the compound's hazards is essential. The primary routes of exposure are inhalation of dust, skin contact, and ingestion.[1][7]

Key Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6]

-

Carcinogenicity: The structural component, 2-naphthylamine, is a confirmed human carcinogen (IARC Group 1).[1] While this specific dye may not be fully characterized, it must be handled with extreme caution as a potential carcinogen.[1][8]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects (Hazard Statement H410).[6][8][9] Release into the environment must be strictly avoided.[10][11]

Due to these risks, stringent adherence to PPE protocols is mandatory.

| PPE Item | Specification | Rationale for Use |

| Hand Protection | Nitrile gloves. | Prevents dermal absorption, a significant exposure route for aromatic amines.[5][10] |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles or splashes of solutions containing the dye.[6][12] |

| Body Protection | Long-sleeved lab coat. | Minimizes skin contact and contamination of personal clothing.[6] |

| Respiratory Protection | Not required for small-scale lab use with adequate ventilation. | For large quantities or situations where dust may be generated, use a NIOSH-approved respirator.[5][6] |

Always work within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[13] An eyewash station and safety shower must be readily accessible.[12][13]

Standard Operating Procedure for Waste Disposal

The only acceptable method for disposing of this compound and materials contaminated with it is through a licensed hazardous waste disposal contractor.[6][14] Do not attempt to dispose of this chemical via standard trash or sewer systems.[10][11]

Step 1: Waste Segregation and Collection

-

Solid Waste: Collect pure, unused this compound, reaction byproducts, and contaminated solids (e.g., paper towels, gloves, weigh boats) in a dedicated, sealable, and clearly labeled hazardous waste container.[13][15] The container must be made of a compatible material (e.g., HDPE or glass).

-

Liquid Waste: Collect solutions containing the dye in a separate, sealable, and compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

-

Sharps Waste: Contaminated needles, scalpels, or glass pipettes must be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Labeling and Storage

-

Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[13]

-

List all other components in the container if it is a mixture.

-

Keep the container tightly closed except when adding waste.[7]

-

Store the container in a designated, secure satellite accumulation area, preferably within a fume hood or a ventilated cabinet, away from incompatible materials like strong oxidizing agents.[7][9]

Step 3: Arranging for Disposal

-

Contact your institution's EHS office to schedule a pickup for the hazardous waste.

-

You will be required to fill out a hazardous waste manifest or a similar tracking form. Provide accurate information about the waste composition and quantity.

-

Follow all institutional and local regulations for the final transfer of the waste to the EHS personnel or the licensed contractor.[10]

Emergency Procedures: Spill Management

Accidental spills must be handled immediately and safely. The response depends on the scale of the spill.

Minor Spill (Manageable by Lab Personnel)

A minor spill is a small quantity of material that you are trained and equipped to handle safely.

-

Alert Personnel: Immediately alert others in the vicinity.[16]

-

Don PPE: Wear all PPE listed in the table above.[16]

-

Containment: Prevent the spill from spreading. For liquids, create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or a commercial spill kit absorbent.[16][17][18]

-

Cleanup:

-

Collect Waste: Place all contaminated absorbent and cleaning materials into a sealable hazardous waste container.[16][17]

-

Decontamination: Clean the spill area with soap and water.[20]

-

Disposal: Label the container and dispose of it as hazardous waste following the procedure in Section 3.

Major Spill (Requires Emergency Response)

A major spill involves a large quantity of the substance, occurs in a public area, or presents an immediate fire or health hazard that is beyond the capability of local lab staff to clean up.

-

Evacuate: Immediately evacuate the area.[17]

-

Alert and Isolate: Alert all personnel in the surrounding area to evacuate. Close doors to the affected area to confine any vapors.[21]

-

Call for Help: Contact your institution's EHS or emergency response team. Provide your name, location, the chemical spilled, and the estimated quantity.[17]

-

First Aid: Attend to any injured or contaminated persons. Remove contaminated clothing and use an emergency shower or eyewash station as needed.[20][21]

-

Await Response: Wait for the emergency response team in a safe location. Do not re-enter the spill area.[17]

Spill Response Workflow

The following diagram illustrates the decision-making process for responding to a chemical spill.

Caption: Decision workflow for managing a chemical spill.

Principles of Final Waste Treatment

While laboratory personnel are responsible for safe collection and handoff, understanding the ultimate fate of the hazardous waste provides critical context for why these procedures are so important. Licensed disposal facilities employ advanced technologies to destroy or neutralize hazardous compounds.

-

High-Temperature Incineration: This is a common and effective method for organic hazardous waste.[22] The process is conducted in specially designed incinerators at temperatures that ensure complete destruction of the compound. The system must be equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[19][23]

-

Advanced Oxidation Processes (AOPs): For aqueous waste streams, some facilities may use AOPs such as Fenton or photo-Fenton oxidation.[3][24] These processes generate highly reactive hydroxyl radicals that break the azo bond and degrade the aromatic rings, transforming the dye into less harmful, smaller molecules.[24][25]

-

Hazardous Waste Landfill: This is the least preferred option and is generally not used for untreated organic chemicals like azo dyes.[22] If this method is used, it would only be after the waste has been stabilized or solidified to prevent leaching into the environment.

By adhering to the protocols in this guide, you ensure that this compound waste is managed safely from the laboratory bench to its final destruction, protecting yourself, your colleagues, and the environment.

References

- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet.

- Saratale, R. G., Saratale, G. D., Chang, J. S., & Govindwar, S. P. (2018, February 21). Azo Dye Removal Technologies. Austin Publishing Group.

- MDPI. (2024, May 7). A Comprehensive Approach to Azo Dichlorotriazine Dye Treatment.

- Environmental Protection Agency. Waste from the Production Of Dyes and Pigments Listed as Hazardous.

- Penta s.r.o. (2024, April 30). 1-Naphthylamine - Safety Data Sheet.

- Chen, S., et al. (2018). Azo dye wastewater treatment in a novel process of biofilm coupled with electrolysis.

- Gupta, V. K., et al. (2006, January 12). Removal and Recovery of the Hazardous Azo Dye Acid Orange 7 through Adsorption over Waste Materials. ACS Publications.

- Frontiers. (2024, January 31). Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review.

- Spectrum Chemical. Safety Data Sheet.

- Horwitz, C., & Collins, T. (2011, March 4). Real-world treatment for dye-contaminated effluents. Royal Society of Chemistry.

- Spectrum Chemical. (2009, August 14). Material Safety Data Sheet - 1-Naphthylamine.

- Bilal, M., et al. (2024, December 1). Bioremediation of azo dye: A review on strategies, toxicity assessment, mechanisms, bottlenecks and prospects. PubMed.

- The Financial Express. (2022, June 13). Azo dye: A popular but hazardous dye should be eliminated from industrial process.

- Fisher Scientific. (2025, December 19). Safety Data Sheet - (R)-(+)-a-(1-Naphthyl)ethylamine.

- University of the Incarnate Word. Chemical Emergency Procedures.

- Technology Catalogue. Disposing Amine Waste.

- Fisher Scientific. (2025, December 18). Safety Data Sheet - N-Phenyl-1-naphthylamine.

- NIOSH. NIOSH Pocket Guide to Chemical Hazards - beta-Naphthylamine. Centers for Disease Control and Prevention.

- SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution Safety Data Sheet.

- University of Toronto. Chemical Spill Procedures. Environmental Health & Safety.

- Rutgers University. Alpha-Naphthylamine Standard Operating Procedure.

- Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet - 1-Naphthylamine hydrochloride.

- New Jersey Department of Health. Hazard Summary: 2-Naphthylamine.

- Merck Millipore. (2024, November 14). Safety Data Sheet - 1-Naphthylamine.

- ECHA. Registration Dossier - Lithium naphthalene-2-carboxylate.

- Weill Cornell Medicine. Hazardous Material Spill. Emergency Information.

- Florida State University. Chemical Spills. Emergency Management.

- New Jersey Department of Health. Hazard Summary: 1-Naphthylamine.

- CDH Fine Chemical. 2-Naphthylamine Material Safety Data Sheet.

- National Toxicology Program. (2009, March 19). Report on Carcinogens, Eleventh Edition; 2-Naphthylamine.

- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- ILO and WHO. (2021). ICSC 0610 - 2-NAPHTHYLAMINE.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azo Dye Removal Technologies [austinpublishinggroup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nj.gov [nj.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. chemview.epa.gov [chemview.epa.gov]

- 15. echa.europa.eu [echa.europa.eu]

- 16. ut.edu [ut.edu]

- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 18. nj.gov [nj.gov]

- 19. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 20. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 21. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 22. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]

- 23. skcinc.com [skcinc.com]

- 24. mdpi.com [mdpi.com]

- 25. Real-world treatment for dye-contaminated effluents | News | Chemistry World [chemistryworld.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.